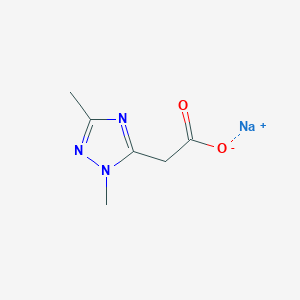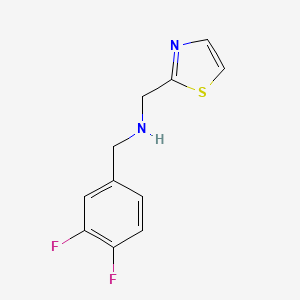
N-(3,4-Difluorobenzyl)-1-(thiazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-aminomethylthiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the difluorophenyl group.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate biological pathways and result in the compound’s observed activities.
Comparación Con Compuestos Similares
Similar Compounds
- [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine
- [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine
- [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine
Uniqueness
[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine stands out due to its unique combination of a difluorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and binding affinity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H10F2N2S |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)-N-(1,3-thiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H10F2N2S/c12-9-2-1-8(5-10(9)13)6-14-7-11-15-3-4-16-11/h1-5,14H,6-7H2 |
Clave InChI |
VKBVWBNFVHSTNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNCC2=NC=CS2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



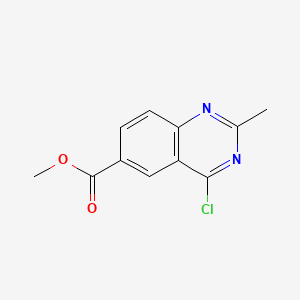
![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)

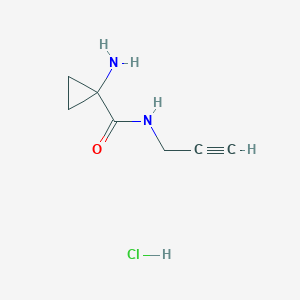

![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)

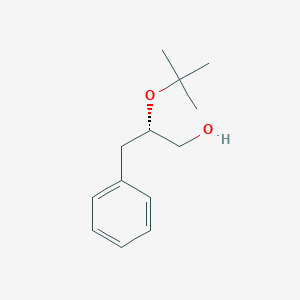
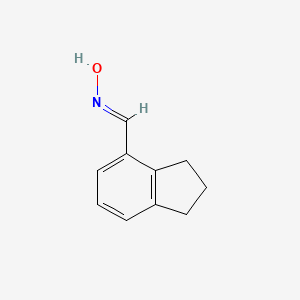
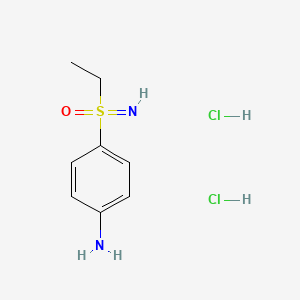
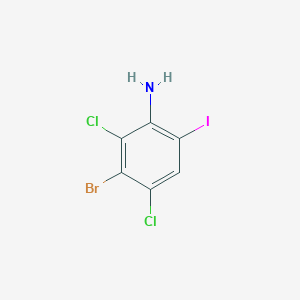
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)
